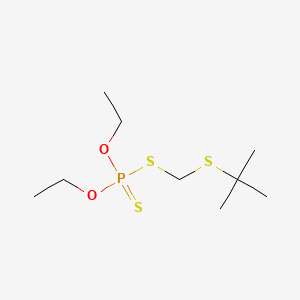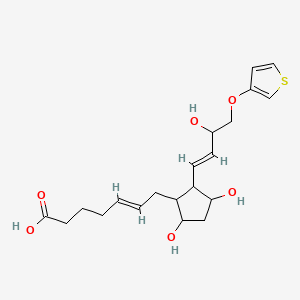
Tiaprost
Overview
Description
Tiaprost is a synthetic analog of prostaglandin F2α (PGF2α) patented by Hoechst A.-G. as an estrus-synchronizing agent for veterinary medicine . It is also used in research .
Molecular Structure Analysis
This compound has a molecular formula of C20H28O6S and a molecular weight of 396.50 . The InChI key is FYBFDIIAPRHIQS-JRSBLEPXSA-N .Physical And Chemical Properties Analysis
This compound has a molecular weight of 396.50 g/mol and a molecular formula of C20H28O6S . It has a hydrogen bond donor count of 4 and a hydrogen bond acceptor count of 7 .Scientific Research Applications
Application in Veterinary Medicine
Tiaprost, a prostaglandin F2 alpha analogue, has been researched for its application in veterinary medicine. One study focused on its use in cows, examining its effect on luteolysis during the mid-luteal phase of the ovarian cycle. The study revealed that this compound is a highly effective luteolytic agent, suggesting its potential for development into longer-acting formulations for veterinary use (Peters, 1984).
Use in Biological Studies
This compound has been utilized in biological studies, specifically in the analysis of waterborne prostaglandins. A study demonstrated an effective method for extracting organic constituents from large volumes of dilute aqueous samples, using this compound-administered goldfish as a model. This indicates the utility of this compound in facilitating detailed biological analyses (Ghumare et al., 2001).
Contribution to Reproductive Research
Further research on this compound has contributed to understanding reproductive processes in animals. For instance, a study on goldfish demonstrated this compound's role in inducing spawning, providing insights into its potential applications in fishery management and reproductive research (Jadtap et al., 2000).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
(E)-7-[3,5-dihydroxy-2-[(E)-3-hydroxy-4-thiophen-3-yloxybut-1-enyl]cyclopentyl]hept-5-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28O6S/c21-14(12-26-15-9-10-27-13-15)7-8-17-16(18(22)11-19(17)23)5-3-1-2-4-6-20(24)25/h1,3,7-10,13-14,16-19,21-23H,2,4-6,11-12H2,(H,24,25)/b3-1+,8-7+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYBFDIIAPRHIQS-SYJKBYRUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C1O)C=CC(COC2=CSC=C2)O)CC=CCCCC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(C(C(C1O)/C=C/C(COC2=CSC=C2)O)C/C=C/CCCC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901021711 | |
| Record name | Tiaprost | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901021711 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
396.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
71116-82-0 | |
| Record name | Tiaprost | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901021711 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is Tiaprost and what is its mechanism of action?
A1: this compound is a synthetic analog of prostaglandin F2α (PGF2α) [, ]. It acts as a potent agonist at prostaglandin F2α receptors, primarily the FP receptor subtype [, ]. Binding to these receptors initiates a cascade of intracellular events, leading to various physiological effects [, ].
Q2: What are the primary downstream effects of this compound binding to its target receptor?
A2: this compound's primary downstream effects stem from its action on smooth muscle cells. In the uterus, it stimulates myometrial contractions, leading to luteolysis, the regression of the corpus luteum [, , , ]. This action disrupts progesterone production, ultimately influencing the estrous cycle in various species, including cows [, , , ] and mares [, ]. It also affects uterine blood flow [].
Q3: How does the stage of the estrous cycle influence this compound's effects on uterine contractility?
A3: Studies show that this compound's effect on uterine contractility varies depending on the stage of the estrous cycle. It exhibits greater efficacy in inducing uterine contractions during diestrus and proestrus compared to estrus in cows []. This suggests a potential interplay between hormonal milieu and this compound's actions.
Q4: What is the molecular formula and weight of this compound?
A4: While the provided abstracts do not explicitly state the molecular formula and weight of this compound, they highlight it as a PGF2α analog [, , ]. A search in chemical databases reveals its molecular formula as C26H40O6S and its molecular weight as 480.66 g/mol.
Q5: Has research investigated longer-acting formulations of this compound?
A5: Yes, research suggests the potential for developing longer-acting formulations of this compound. One study explored the use of a subcutaneous osmotic mini-pump to deliver this compound over a 24-hour period []. While this particular approach did not demonstrate superior efficacy compared to a single injection, it highlights the interest in optimizing this compound's pharmacokinetic profile for sustained release and potentially improved therapeutic outcomes.
Q6: Does the route of administration impact this compound's luteolytic effects?
A6: Research suggests that the route of this compound administration can influence its luteolytic efficacy. A study comparing subcutaneous injection with continuous delivery via a mini-pump found that the single injection was more effective in inducing luteolysis in cows []. This difference highlights the importance of understanding this compound's pharmacokinetic properties and their impact on its biological activity.
Q7: What are the applications of this compound in veterinary medicine?
A7: this compound finds applications in veterinary medicine primarily for its luteolytic properties. Studies demonstrate its efficacy in inducing luteolysis in cows [, , , ], facilitating estrous synchronization protocols [, , ], and addressing reproductive management challenges like ovarian cysts []. It is also used to treat endometritis in cows [, , ] and induce parturition in sows [].
Q8: Are there differences in this compound's efficacy between primiparous and multiparous cows?
A8: Research suggests potential differences in this compound's effects based on parity in cows. While conception rates following an OvSynch protocol (including this compound) were numerically higher in primiparous cows, the difference was not statistically significant []. This observation warrants further investigation to understand any underlying physiological variations influencing this compound's action.
Q9: Can color Doppler sonography be used to monitor this compound's effects during pregnancy?
A9: Yes, color Doppler sonography proves to be a valuable tool for monitoring this compound's effects during pregnancy in mares. A study utilizing color Doppler sonography illustrated its ability to detect changes in embryonic heart rate and uterine blood flow following this compound administration, providing insights into the dynamics of embryonic death [].
Q10: Are there any safety concerns regarding this compound use in animals?
A10: While the provided abstracts don't focus extensively on this compound's safety profile, one study notes potential adverse effects on fertility when combined with Cephapirin for treating endometritis in cows []. This observation underscores the importance of carefully considering potential drug interactions and conducting thorough safety assessments for any therapeutic regimen involving this compound.
Q11: Are there any specific drug delivery strategies being explored to enhance this compound's therapeutic efficacy?
A11: While the provided abstracts primarily focus on traditional administration routes like intramuscular and subcutaneous injections, they highlight the need for exploring longer-acting formulations of this compound []. This suggests a potential area of research focused on optimizing drug delivery systems to achieve sustained release profiles and potentially enhance its therapeutic index.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



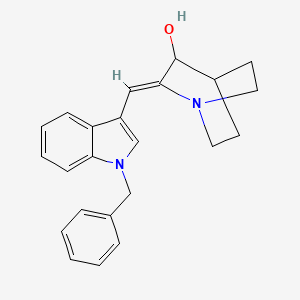

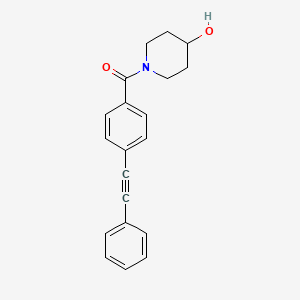

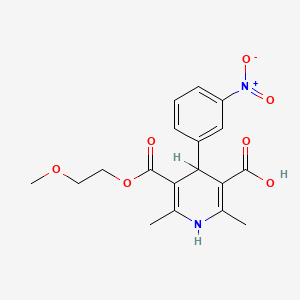
![4-[(4-Methylsulfanylcyclohexa-2,4-dien-1-yl)methyl]-5-(trifluoromethyl)pyrazol-3-one](/img/structure/B1683076.png)
![n-Hydroxy-2-[(4-methoxy-benzenesulfonyl)-pyridin-3-ylmethyl-amino]-3-methyl-benzamide](/img/structure/B1683078.png)
![(7bR,10aR)-2,3,4,7b,8,9,10,10a-Octahydro-1H-cyclopenta[b][1,4]diazepino[6,7,1-hi]indole](/img/structure/B1683079.png)
![N-[2-[4-[[[2-[(Hydroxyamino)carbonyl]-4,6-dimethylphenyl](phenylmethyl)amino]sulfonyl]phenoxy]ethyl]-2-benzofurancarboxamide](/img/structure/B1683080.png)
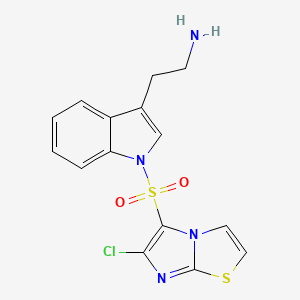

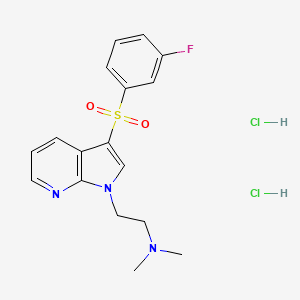
![N-[4-(2-Bromo-4,5-difluorophenoxy)phenyl]-L-asparagine](/img/structure/B1683084.png)
